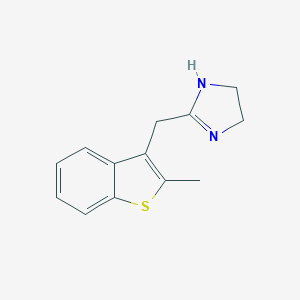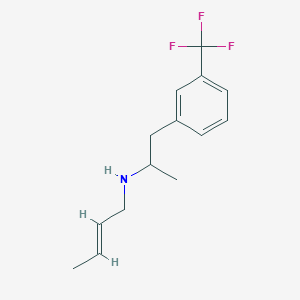![molecular formula C16H24N2 B101901 1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole CAS No. 18443-05-5](/img/structure/B101901.png)
1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole, commonly known as PTA, is a heterocyclic organic compound with a molecular formula of C16H23N. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of PTA is not fully understood. However, it has been suggested that PTA may act as a DNA intercalator, binding to the DNA molecule and disrupting its structure. This may lead to the inhibition of DNA replication and cell division, ultimately resulting in cell death. PTA has also been shown to inhibit the activity of topoisomerase I and II, enzymes that are involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
PTA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and exhibit antioxidant activity. PTA has also been shown to modulate the activity of certain enzymes, including acetylcholinesterase and tyrosinase. In addition, PTA has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PTA is its unique chemical properties, which make it a versatile building block for the synthesis of various natural products and as a chiral auxiliary for asymmetric synthesis. PTA also exhibits a wide range of biological activities, making it a potential candidate for drug development. However, there are also some limitations associated with the use of PTA in lab experiments. For example, PTA is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, PTA is a highly reactive compound, which may require special handling and storage conditions.
Zukünftige Richtungen
There are several future directions for the research and development of PTA. One potential direction is the development of PTA-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the development of PTA-based drugs for the treatment of cancer and neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of PTA and its potential applications in various fields.
Conclusion:
In conclusion, PTA is a unique and versatile compound that has potential applications in various fields, including drug development, fluorescent probe development, and asymmetric synthesis. Its unique chemical properties and biological activities make it a promising candidate for further research and development. However, further research is needed to fully understand the mechanism of action of PTA and its potential applications in various fields.
Synthesemethoden
The synthesis of PTA can be achieved through several methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the reductive cyclization of 2,2,5-trimethyl-4-oxopiperidine. Among these methods, the Pictet-Spengler reaction is the most commonly used method for the synthesis of PTA. This reaction involves the condensation of tryptamine with 2,2,5-trimethyl-4-oxopiperidine, followed by cyclization to form PTA.
Wissenschaftliche Forschungsanwendungen
PTA has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. It has been used as a building block for the synthesis of various natural products, including indole alkaloids and tryptophan-derived metabolites. PTA has also been used as a fluorescent probe for the detection of metal ions and as a chiral auxiliary for asymmetric synthesis. In addition, PTA has been shown to exhibit antitumor, antifungal, and antibacterial activities, making it a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
18443-05-5 |
|---|---|
Produktname |
1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole |
Molekularformel |
C16H24N2 |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
1,1,3,3,5-pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C16H24N2/c1-15(2)10-13-14(16(3,4)17-15)11-8-6-7-9-12(11)18(13)5/h6-9,13-14,17H,10H2,1-5H3 |
InChI-Schlüssel |
UQXRXCFJEVHHJV-UHFFFAOYSA-N |
SMILES |
CC1(CC2C(C3=CC=CC=C3N2C)C(N1)(C)C)C |
Kanonische SMILES |
CC1(CC2C(C3=CC=CC=C3N2C)C(N1)(C)C)C |
Synonyme |
1,1,3,3,5-Pentamethyl-1,2,3,4,4a,9b-hexahydro-γ-carboline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



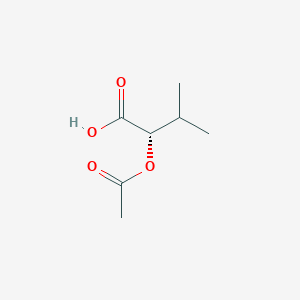
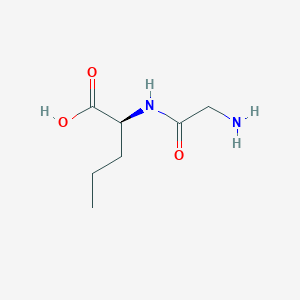
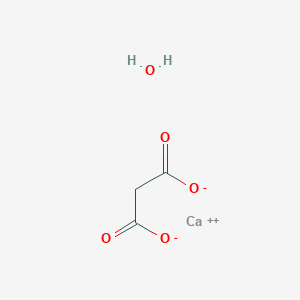
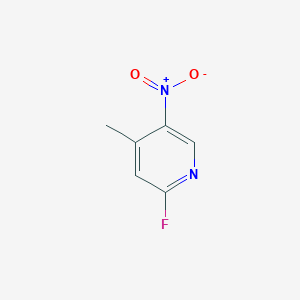

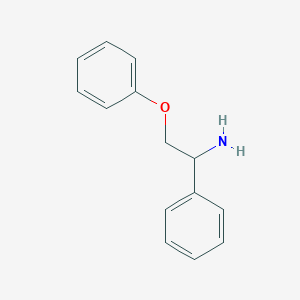
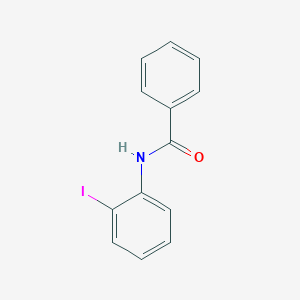
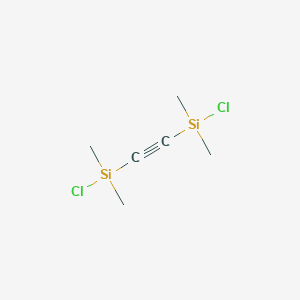
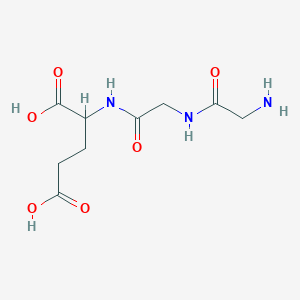
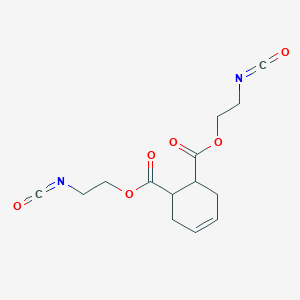
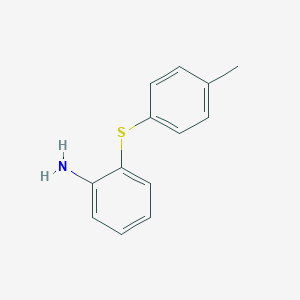
![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)
